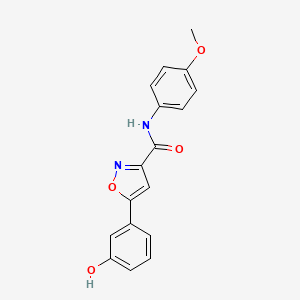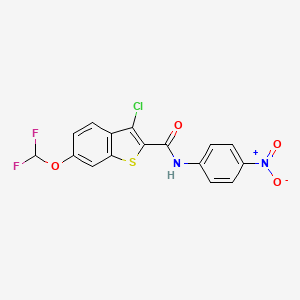![molecular formula C11H17ClN2O2S B4737472 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4737472.png)
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide, also known as CDM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of pharmacology. CDM is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is not fully understood. However, it has been suggested that 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been shown to block voltage-gated sodium channels and inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects. 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has also been found to enhance the activity of the inhibitory neurotransmitter GABA, which may underlie its anticonvulsant properties.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Moreover, 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been demonstrated to increase the levels of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide in laboratory experiments is its low toxicity. 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been found to have a low acute toxicity in animal models, which makes it a relatively safe compound to work with. Moreover, 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is readily available and can be synthesized in large quantities, which makes it a cost-effective compound to use in research. However, one of the limitations of using 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions that could be explored in the field of 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide research. One potential direction is to investigate the potential of 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide as a drug for the treatment of neuropathic pain. Another direction is to explore the use of 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide as a potential therapeutic agent for the treatment of epilepsy. Moreover, further studies are needed to elucidate the exact mechanism of action of 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide and to identify its molecular targets. Finally, the development of novel 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in the field of pharmacology. 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide possesses anti-inflammatory, analgesic, and anticonvulsant effects and has been investigated for its potential use as a drug for the treatment of neuropathic pain and epilepsy. The exact mechanism of action of 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is not fully understood, but it is believed to modulate the activity of ion channels and receptors in the nervous system. Further research is needed to fully elucidate the pharmacological properties of 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide and to identify its molecular targets.
Scientific Research Applications
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been extensively studied for its potential pharmacological applications. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has also been evaluated for its anticonvulsant properties and has been found to be effective in reducing seizures in animal models of epilepsy. Moreover, 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been investigated for its potential use as a drug for the treatment of neuropathic pain.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHHMSJSOJFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-bromo-6-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4737399.png)
![[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B4737407.png)

![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4737429.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4737430.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4737435.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4737439.png)

![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline](/img/structure/B4737464.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4737479.png)